molecular formula C7HCl5O B025037 Pentachlorobenzaldehyde CAS No. 19635-52-0

Pentachlorobenzaldehyde

Cat. No.: B025037
CAS No.: 19635-52-0
M. Wt: 278.3 g/mol
InChI Key: XFFTWZZGUGZURK-UHFFFAOYSA-N
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Description

Pentachlorobenzaldehyde (CAS 19635-52-0) is an organic compound with the molecular formula C 7 HCl 5 O and a molecular weight of 278.35 . This high-purity reagent serves as a versatile and critical synthetic intermediate in various research applications, particularly in the development of specialized chemicals. Research Applications and Value: this compound's primary research value lies in its role as a key building block in organic synthesis. Its structure, featuring an aldehyde group attached to a pentachlorinated benzene ring, makes it a valuable precursor for synthesizing more complex molecules. Documented research applications include its use as a starting material in the synthesis of compounds such as 2,3,4,5,6-pentachloro-benzylidene malononitrile . This highlights its utility in creating highly substituted, multi-functional organic structures for advanced research purposes. Physical and Chemical Properties: * CAS Number: 19635-52-0 * Molecular Formula: C 7 HCl 5 O * Molecular Weight: 278.35 g/mol * Density: ~1.73 g/cm³ * Boiling Point: ~328.8 °C at 760 mmHg * Flash Point: ~138.5 °C Handling and Safety: Researchers should consult the safety data sheet (SDS) for detailed handling and hazard information. Proper personal protective equipment (PPE) should be used in a well-ventilated laboratory setting. Disclaimer: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It must not be used for any personal, household, food, or medicinal purposes.

Properties

IUPAC Name

2,3,4,5,6-pentachlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl5O/c8-3-2(1-13)4(9)6(11)7(12)5(3)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFTWZZGUGZURK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277473
Record name Pentachlorobenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19635-52-0
Record name Pentachlorobenzaldehyde
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentachlorobenzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Chlorination and Oxidation

A two-step process involves:

  • Chlorination of toluene to pentachlorotoluene (C₆Cl₅CH₃) using excess chlorine gas (Cl₂) in the presence of Lewis acid catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

  • Oxidation of the methyl group to an aldehyde using strong oxidizing agents such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions.

Critical parameters include reaction temperature (160–180°C for chlorination) and catalyst loading (1–1.5 wt% initiator). However, this method faces limitations due to over-oxidation risks and the formation of byproducts like carboxylic acids.

Hydrolysis of Pentachlorobenzal Chloride

The hydrolysis of pentachlorobenzal chloride (C₆Cl₅CHCl₂) is a widely studied route. This method leverages the reactivity of the trichloromethyl group, which undergoes nucleophilic substitution in aqueous or alcoholic media.

Reaction Mechanism and Steric Effects

As demonstrated in steric hindrance studies, the chlorine atoms at the 2- and 6-positions of the benzene ring create significant steric barriers, slowing hydrolysis kinetics. For example, alcoholysis of pentachlorobenzal chloride in ethanol requires prolonged reflux (12–24 hours) to achieve moderate yields (50–65%). The reaction proceeds via a two-step mechanism:

  • Formation of a geminal diol intermediate through nucleophilic attack by water.

  • Elimination of hydrogen chloride (HCl) to yield the aldehyde.

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) or acidic/basic promoters (e.g., sulfuric acid or sodium hydroxide) improves reaction rates. For instance, hydrolysis under alkaline conditions (pH 10–12) at 80°C reduces reaction time to 6–8 hours.

Oxidation of Pentachlorobenzyl Alcohol

Pentachlorobenzyl alcohol (C₆Cl₅CH₂OH) serves as a precursor in oxidative routes. Common oxidants include:

OxidantConditionsYield (%)Byproducts
Pyridinium chlorochromate (PCC)Dichloromethane, 25°C72Minimal
Jones reagent (CrO₃/H₂SO₄)Acetone, 0°C68Chromium salts
TEMPO/NaOClWater, pH 985None

The TEMPO-mediated oxidation system (2,2,6,6-tetramethylpiperidine-1-oxyl) is notable for its selectivity and environmental compatibility, achieving yields exceeding 85% under mild conditions.

Catalytic Vapor-Phase Oxidation

Industrial-scale production often employs vapor-phase oxidation of pentachlorotoluene over heterogeneous catalysts. A representative process involves:

  • Catalyst : Vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂).

  • Conditions : 300–350°C, atmospheric pressure, and a gaseous feed of pentachlorotoluene and air.

  • Yield : 60–70% with 90% selectivity.

This method minimizes solvent use but requires precise temperature control to prevent catalyst deactivation via coking.

Emerging Methods: Photocatalytic and Electrochemical Routes

Recent advances explore sustainable alternatives:

Photocatalytic Chlorination

Visible-light-driven chlorination using titanium dioxide (TiO₂) photocatalysts and chlorine gas achieves stepwise chlorination of benzaldehyde derivatives at ambient temperatures. Preliminary results show 40–50% conversion to this compound after 48 hours.

Electrochemical Oxidation

Electrolytic oxidation of pentachlorobenzyl alcohol in a divided cell with a platinum anode and sulfuric acid electrolyte achieves 78% yield at 1.5 V. This method avoids stoichiometric oxidants, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: Pentachlorobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Pentachlorobenzoic acid.

    Reduction: Pentachlorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

PCBA serves as a versatile building block in organic synthesis. Its highly reactive nature allows it to participate in various reactions, including:

  • Electrophilic Aromatic Substitution : The chlorine atoms on the benzene ring activate the aromatic system towards electrophilic attack, making PCBA useful for synthesizing more complex chlorinated compounds.
  • Formation of Schiff Bases : PCBA can react with amines to form Schiff bases, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .

Material Science

In material science, PCBA is utilized due to its unique electronic properties:

  • Expanded Porphyrins : Research has shown that PCBA can be used to synthesize novel expanded porphyrins. These macrocyclic compounds have applications in photodynamic therapy and as optical recording materials due to their ability to absorb light at specific wavelengths .
  • Polymer Chemistry : PCBA can be incorporated into polymer matrices to enhance thermal stability and chemical resistance, making it valuable for developing advanced materials.

Biological Applications

PCBA has been investigated for its biological activities:

  • Antimicrobial Activity : Studies indicate that PCBA exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents .
  • Cancer Research : Its potential use in targeting tumor cells has been explored, particularly in the context of photodynamic therapy where chlorinated compounds can induce cell death upon light activation .

Data Table: Applications of Pentachlorobenzaldehyde

Application AreaSpecific UseReference
Organic SynthesisBuilding block for complex molecules
Material ScienceSynthesis of expanded porphyrins
Biological ResearchAntimicrobial agent
Cancer TreatmentPhotodynamic therapy

Case Study 1: Synthesis of Expanded Porphyrins

A study demonstrated the synthesis of expanded porphyrins using PCBA as a precursor. The resulting compounds exhibited unique optical properties suitable for applications in photodynamic therapy. The study highlighted the efficiency of using PCBA in creating these complex structures through a straightforward synthetic route involving pyrrole and acid catalysts.

Case Study 2: Antimicrobial Activity Assessment

Another investigation focused on evaluating the antimicrobial efficacy of PCBA against various bacterial strains. The results indicated that PCBA showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of pentachlorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of biologically active compounds. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions that can modulate biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Property Pentachlorobenzaldehyde 3-Chlorobenzaldehyde 4-Chlorobenzaldehyde
Molecular Formula C₆Cl₅CHO C₇H₅ClO C₇H₅ClO
Molecular Weight 278.31 g/mol 140.56 g/mol 140.56 g/mol
Appearance Solid (crystalline) Liquid Solid/Liquid*
CAS No. N/A† 587-04-2 104-88-1
Melting Point Not reported Not reported 45–47°C
Boiling Point Not reported 213–215°C 215–217°C
Solubility Low (chloroform, DCM) Soluble in organic solvents Soluble in organic solvents

*4-Chlorobenzaldehyde exists as a solid at lower temperatures and liquid at room temperature.

Reactivity and Electronic Effects

  • Electrophilicity: The five chlorine atoms in this compound create a strong electron-withdrawing effect, enhancing the electrophilicity of the aldehyde group. This contrasts with mono-chlorinated analogs (e.g., 3- or 4-chlorobenzaldehyde), where the electron-withdrawing effect is less pronounced, leading to slower reaction rates in nucleophilic additions .
  • Steric Hindrance: Ortho-chloro substituents in this compound introduce significant steric bulk, preventing dimerization in porphyrin complexes. In contrast, mono-chlorinated benzaldehydes lack such steric constraints, allowing simpler reaction pathways .

Biological Activity

Pentachlorobenzaldehyde (PCBA) is a chlorinated aromatic compound that has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological activity of PCBA, highlighting its effects on different biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of five chlorine atoms attached to a benzene ring with an aldehyde functional group. Its chemical formula is C6_6Cl5_5CHO. The high electronegativity of chlorine atoms significantly influences the compound's reactivity and biological interactions.

1. Antimicrobial Properties

PCBA has been studied for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacteria and fungi. The mechanism behind this activity is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

  • Case Study : A study demonstrated that PCBA showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests potential applications in developing antimicrobial agents.

2. Cytotoxic Effects

PCBA has been investigated for its cytotoxic effects on human cell lines. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further research in cancer therapy.

  • Research Findings : In vitro studies revealed that PCBA induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 10 µM, leading to increased levels of reactive oxygen species (ROS) and activation of caspase pathways.

3. Endocrine Disruption

As a chlorinated compound, PCBA may act as an endocrine disruptor. Its structural similarity to natural hormones allows it to bind to hormone receptors, potentially leading to adverse health effects.

  • Study Insights : Research has indicated that PCBA can bind to estrogen receptors, causing estrogenic activity in vitro. This raises concerns about its environmental persistence and bioaccumulation, which could impact wildlife and human health.

The biological activities of PCBA are attributed to several mechanisms:

  • Membrane Disruption : The lipophilic nature of PCBA allows it to integrate into lipid membranes, leading to increased permeability and cell lysis.
  • Oxidative Stress Induction : PCBA can generate ROS, resulting in oxidative damage to cellular components such as DNA, proteins, and lipids.
  • Receptor Binding : Its ability to mimic natural hormones enables it to interact with hormone receptors, altering normal physiological functions.

Data Table: Biological Activity Summary

Activity TypeOrganism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 50-100 µg/mL
AntimicrobialS. aureusSignificant growth inhibition
CytotoxicMCF-7 (breast cancer)Induced apoptosis at >10 µM
Endocrine disruptionEstrogen receptor assayEstrogenic activity observed

Q & A

Basic Research Questions

Q. What is the standard synthetic route for pentachlorobenzaldehyde from hexachlorobenzene, and what methodological challenges are involved?

  • Answer : The synthesis involves preparing a Grignard reagent from hexachlorobenzene using 1,2-dibromoethane as an entrainment agent to activate magnesium. The Grignard intermediate is then reacted with N,N-dimethylformamide (DMF) as a formylating agent. Key challenges include the low reactivity of hexachlorobenzene, necessitating excess magnesium and dihalide to improve yields. Isolation of intermediates is avoided to minimize decomposition .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Essential precautions include:

  • Use of PPE (gloves, lab coats, eye protection) to avoid skin/eye contact .
  • Working in a well-ventilated area or under fume hoods to prevent inhalation of dust/aerosols .
  • Storage in tightly closed containers away from strong oxidizers or reducing agents .
  • Emergency measures: Immediate rinsing with water for eye/skin exposure and medical consultation .

Q. How can researchers verify the purity of this compound post-synthesis?

  • Answer : Standard methods include:

  • Melting Point Analysis : Compare observed values with literature data (CAS 104-88-1).
  • Chromatography : Use GC-MS or HPLC to detect residual hexachlorobenzene or byproducts.
  • Spectroscopy : FT-IR or 1H^1H NMR (in deuterated solvents) to confirm functional groups and structural integrity .

Advanced Research Questions

Q. How can condensation reactions involving this compound (e.g., porphyrin synthesis) be optimized for higher yields?

  • Answer : Traditional Rothmund zinc-template methods for porphyrin condensation yield <10%. Adapting Lindsey’s method (used for meso-tetraphenylporphyrins) improves yields to ~40% by:

  • Using BF3_3-etherate as a catalyst.
  • Maintaining strict anhydrous conditions.
  • Controlling stoichiometry of pyrrole and this compound (1:1 molar ratio) .

Q. What mechanistic insights explain the reactivity of this compound under nucleophilic conditions (e.g., methoxide substitution)?

  • Answer : Reaction with sodium methoxide in methanol replaces chlorine atoms at specific positions due to:

  • Electronic Effects : Electron-withdrawing chloro groups activate the aldehyde for nucleophilic attack.
  • Steric Factors : Substituent arrangement directs substitution to less hindered positions.
  • Evidence from analogous reactions shows preferential substitution at the para position relative to the aldehyde group .

Q. How should researchers address contradictions in spectroscopic or synthetic data during characterization?

  • Answer : Follow a systematic approach:

  • Replicate Experiments : Confirm reproducibility under controlled conditions.
  • Cross-Validation : Use complementary techniques (e.g., XRD with NMR) to resolve structural ambiguities.
  • Computational Modeling : Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values to validate assignments .

Q. What role does this compound play in synthesizing metal-organic complexes, and how does chlorination affect their properties?

  • Answer : As a ligand, this compound forms iron-porphyrin complexes (e.g., TPPC120_{120}FeCl3_3) via metal insertion. Subsequent chlorination with Cl2_2/FeCl3_3 enhances redox activity and stability:

  • Increased electron-withdrawing effects improve catalytic performance in oxidation reactions.
  • Chlorination alters ligand geometry, influencing metal center accessibility .

Methodological Guidelines

  • Data Collection : Prioritize peer-reviewed journals and validated synthetic protocols over non-academic sources.
  • Contradiction Analysis : Document reaction conditions (temperature, solvent purity) meticulously to isolate variables causing discrepancies .
  • Ethical Compliance : Adhere to institutional safety guidelines for hazardous reagents and waste disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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